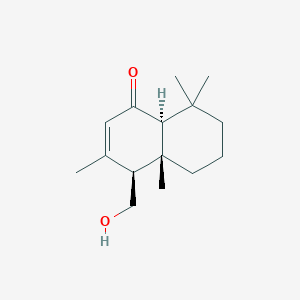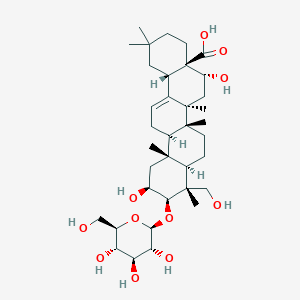
12-Hydroxyisobakuchiol
Overview
Description
12-Hydroxyisobakuchiol: is a natural meroterpenoid compound derived from the seeds of the plant Psoralea corylifolia. It is a phenolic compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is structurally related to bakuchiol, another well-known meroterpenoid.
Mechanism of Action
Target of Action
12-Hydroxyisobakuchiol is a meroterpenoid, a class of natural products extracted from Psoralea corylifolia . It has been reported to possess a broad range of biological and pharmacological properties . .
Mode of Action
It is known that the compound has a multitude of biological properties, including anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hce2) inhibitory, and immune-suppressive activities . The compound’s structure, particularly the phenoxy Csp 2 –OH group, is believed to contribute to its ability to trap lipid peroxy radicals, thereby preventing oxidative stress .
Biochemical Pathways
The aromatic ring of this compound is derived from a phenylpropane pathway, and the monoterpene side chain is derived from the mevalonate pathway (MVA) . The distribution of labels in the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) moieties are found to be equal .
Result of Action
It is known that the compound has a multitude of biological properties, including anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hce2) inhibitory, and immune-suppressive activities .
Biochemical Analysis
Biochemical Properties
It is known that it is structurally related to Bakuchiol , which is recognized to facilitate a multitude of biological properties like anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hCE2) inhibitory, immune-suppressive activities .
Cellular Effects
Bakuchiol, a structurally similar compound, has been reported to possess a broad range of biological and pharmacological properties . It is highly desirable to devise an efficient approach to access Bakuchiol and its chemical biology applications .
Molecular Mechanism
Bakuchiol, a structurally similar compound, has been reported to possess antioxidant properties . The antioxidant mechanism of Bakuchiol depends on its chemical entities .
Temporal Effects in Laboratory Settings
It is recommended that the compound be stored at -20°C for 3 years and 4°C for 2 years in powder form .
Metabolic Pathways
Bakuchiol, a structurally similar compound, is known to be involved in the phenylalanine and mevalonate pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyisobakuchiol typically involves the isolation of bakuchiol from Psoralea corylifolia followed by hydroxylation. The hydroxylation process can be achieved using various reagents and catalysts. One common method involves the use of a hydroxylating agent such as osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide. The reaction is carried out under mild conditions to ensure the selective hydroxylation of bakuchiol to produce this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of bakuchiol from Psoralea corylifolia seeds, followed by chemical modification. The extraction process typically involves solvent extraction using ethanol or methanol, followed by purification using chromatographic techniques. The hydroxylation step is then performed on the purified bakuchiol to obtain this compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxyisobakuchiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters or ethers of this compound.
Scientific Research Applications
12-Hydroxyisobakuchiol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating skin disorders, cancer, and microbial infections.
Industry: It is used in the formulation of cosmetic products due to its skin-beneficial properties.
Comparison with Similar Compounds
Bakuchiol: Structurally similar but lacks the hydroxyl group at the 12th position.
3-Hydroxybakuchiol: Another hydroxylated derivative of bakuchiol.
Psoracorylifol A and C: Other meroterpenoids isolated from .
Uniqueness: 12-Hydroxyisobakuchiol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its enhanced antioxidant and anti-inflammatory properties make it a valuable compound for various applications in medicine and cosmetics.
Properties
IUPAC Name |
4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTVXRIOJRNDCM-UGFQGZRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178765-55-4 | |
| Record name | 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178765-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















